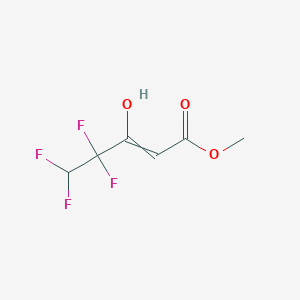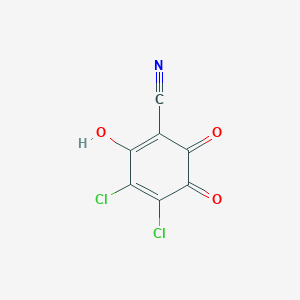
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexadiene, characterized by the presence of nitrile, hydroxyl, and dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- typically involves multi-step organic reactions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienes, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitrile, hydroxyl, and dichloro groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the nitrile, hydroxyl, and dichloro groups.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different substitution patterns.
Quinones: Compounds with similar oxidation states and functional groups.
Uniqueness
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
112370-54-4 |
|---|---|
Formule moléculaire |
C7HCl2NO3 |
Poids moléculaire |
217.99 g/mol |
Nom IUPAC |
3,4-dichloro-2-hydroxy-5,6-dioxocyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO3/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h11H |
Clé InChI |
MPZZMFAXJFMZSS-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=O)C1=O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
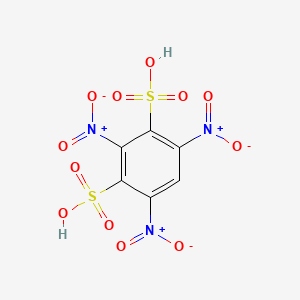
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
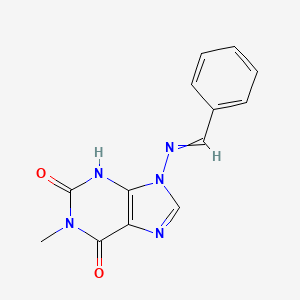


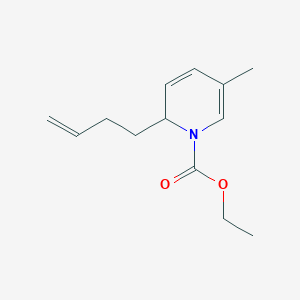
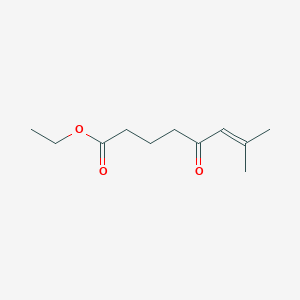
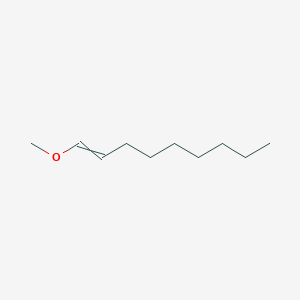
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)


![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
